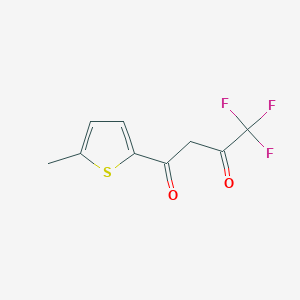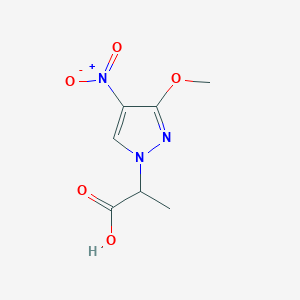![molecular formula C13H12O3 B454965 5-[(2-Methylphenoxy)methyl]-2-furaldehyde CAS No. 438220-11-2](/img/structure/B454965.png)
5-[(2-Methylphenoxy)methyl]-2-furaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Methylphenoxy)methyl]-2-furaldehyde is an organic compound with the molecular formula C13H12O3 It is characterized by the presence of a furan ring substituted with a 2-methylphenoxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde typically involves the reaction of 2-methylphenol with 5-bromomethyl-2-furaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 2-methylphenol attacks the bromomethyl group of 5-bromomethyl-2-furaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include dimethylformamide or dimethyl sulfoxide, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylphenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-[(2-Methylphenoxy)methyl]-2-furoic acid.
Reduction: 5-[(2-Methylphenoxy)methyl]-2-furanmethanol.
Substitution: 5-[(2-Methylphenoxy)methyl]-2-bromofuran.
Scientific Research Applications
5-[(2-Methylphenoxy)methyl]-2-furaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological macromolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Methylphenoxy)methyl]-2-furaldehyde
- 5-[(4-Methylphenoxy)methyl]-2-furaldehyde
- 5-[(2-Methoxyphenoxy)methyl]-2-furaldehyde
Uniqueness
5-[(2-Methylphenoxy)methyl]-2-furaldehyde is unique due to the specific positioning of the methyl group on the phenoxy moiety This structural feature can influence its reactivity and interaction with other molecules, making it distinct from its analogs
Properties
IUPAC Name |
5-[(2-methylphenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-10-4-2-3-5-13(10)15-9-12-7-6-11(8-14)16-12/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMOJIBXVQWNJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232712 |
Source


|
| Record name | 5-[(2-Methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-11-2 |
Source


|
| Record name | 5-[(2-Methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438220-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454882.png)

![2-(4-Isopropylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B454885.png)
![3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B454886.png)
![4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde](/img/structure/B454887.png)
![3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454888.png)
![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B454890.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B454891.png)
![Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B454892.png)
![Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B454894.png)


![ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B454904.png)
![Methyl 6-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454905.png)
